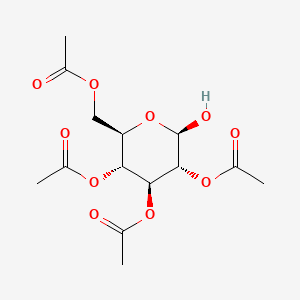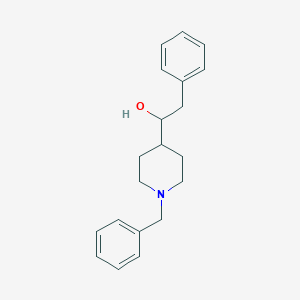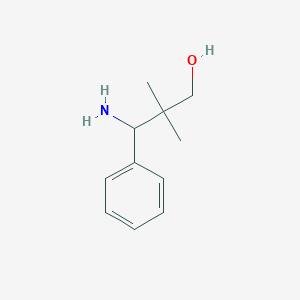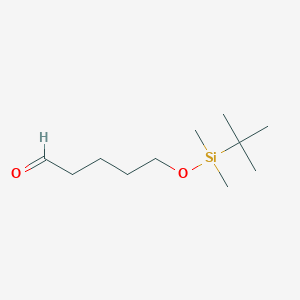
2,3,4,6-Tetra-O-acetyl-beta-D-glucose
Overview
Description
2,3,4,6-Tetra-O-acetyl-beta-D-glucose is a derivative of D-glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated. This compound is commonly used in organic synthesis and glycobiology research due to its stability and reactivity.
Mechanism of Action
Target of Action
It has been used in the synthesis of thioureas containing a pyrimidine ring, which have shown anticancer activity against various cell lines .
Mode of Action
It is proposed that upon deacetylation, an oxonium intermediate is formed, which then reacts with a water molecule to form the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose .
Biochemical Pathways
It is used in the synthesis of disaccharides and d-glucose6-phosphate , suggesting it may play a role in carbohydrate metabolism.
Result of Action
Compounds synthesized using 2,3,4,6-tetra-o-acetyl-beta-d-glucose have shown potential inhibitory activity against various cancer cell lines .
Action Environment
Biochemical Analysis
Biochemical Properties
2,3,4,6-Tetra-O-acetyl-beta-D-glucose plays a significant role in biochemical reactions, particularly in the synthesis of phosphorylated derivatives. These derivatives are valuable in studying substrates for inositol synthase and preparing anionic surfactants . The compound interacts with various enzymes and proteins, including inositol synthase, which catalyzes the conversion of glucose-6-phosphate to inositol. The acetyl groups in this compound facilitate its interaction with these biomolecules, enhancing its reactivity and stability in biochemical reactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s acetyl groups can be hydrolyzed by cellular esterases, releasing free glucose that can enter glycolytic and other metabolic pathways . This release of glucose can impact cellular energy production, signaling pathways, and gene expression, ultimately affecting cell function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins involved in carbohydrate metabolism. The compound’s acetyl groups enhance its binding affinity to these biomolecules, facilitating enzyme inhibition or activation . For example, the hydrolysis of acetyl groups by esterases releases free glucose, which can then participate in various metabolic pathways, influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can undergo hydrolysis in aqueous environments, leading to the release of free glucose and acetic acid . Long-term studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance glucose metabolism and energy production, while at high doses, it may cause toxic or adverse effects . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and higher doses lead to toxicity and cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway. The compound interacts with enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, influencing metabolic flux and metabolite levels . The acetyl groups are hydrolyzed by esterases, releasing free glucose that can enter these pathways and contribute to cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by glucose transporters and distributed to different cellular compartments . Binding proteins and transporters facilitate its localization and accumulation in specific tissues, influencing its biological activity and effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its acetyl groups and interactions with cellular proteins. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its activity and function, allowing it to participate in various biochemical processes within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,6-Tetra-O-acetyl-beta-D-glucose can be synthesized through the acetylation of D-glucose. The process involves the reaction of D-glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-beta-D-glucose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-glucose.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Hydrolysis: D-glucose
Substitution: Various substituted glucose derivatives
Oxidation: Carboxylic acids or aldehydes
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-beta-D-glucose is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex carbohydrates and glycosides.
Biology: In glycobiology research to study carbohydrate-protein interactions and glycosylation processes.
Medicine: As a precursor in the synthesis of glycosylated drugs and therapeutic agents.
Industry: In the production of biodegradable polymers and as a reagent in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucose
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranose
Uniqueness
2,3,4,6-Tetra-O-acetyl-beta-D-glucose is unique due to its specific beta configuration, which influences its reactivity and interactions with other molecules. This configuration makes it particularly useful in the synthesis of beta-linked glycosides and in studies involving beta-glycosidic bonds .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279388 | |
| Record name | β-D-Glucopyranose, 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3947-62-4 | |
| Record name | β-D-Glucopyranose, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranose, 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranose, 2,3,4,6-tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,3,4,6-Tetra-O-acetyl-beta-D-glucose utilized in synthesizing potential β-D-glucosidase inhibitors?
A1: In this study [], this compound serves as the glycosyl acceptor in a trimethylsilyl triflate-catalyzed transacetalation reaction. This reaction forms the key glycosidic linkage with various omega-substituted dimethyl acetals, which ultimately become part of the target omega-aminated 1-methoxyalkyl beta-D-glucopyranosides. These synthesized glucosides are being investigated as potential inhibitors of β-D-glucosidase.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)


![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)










